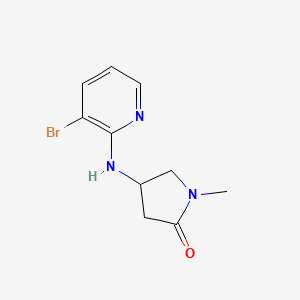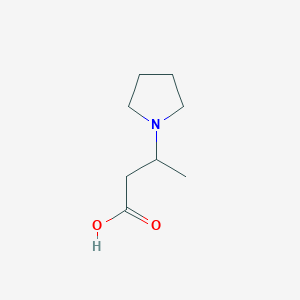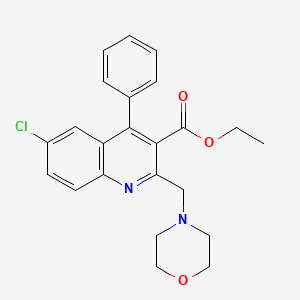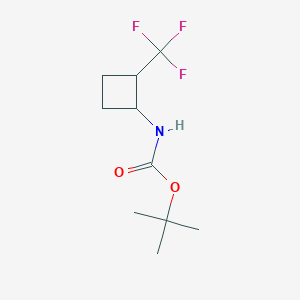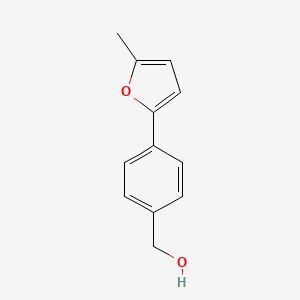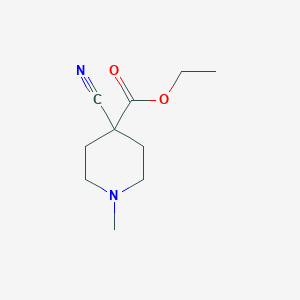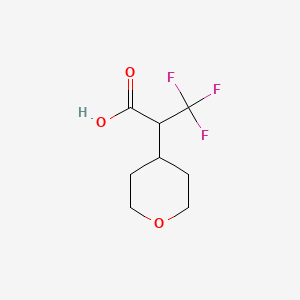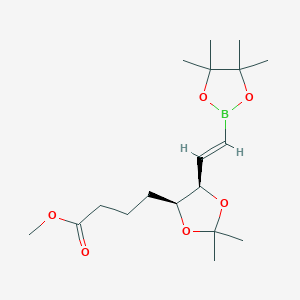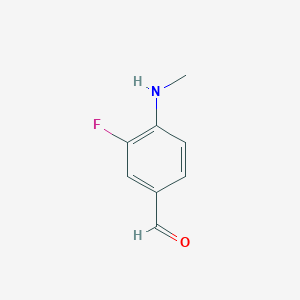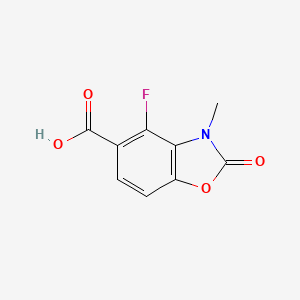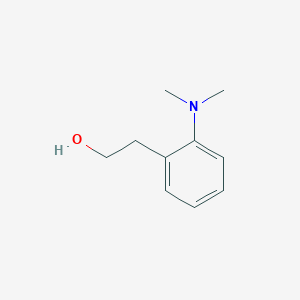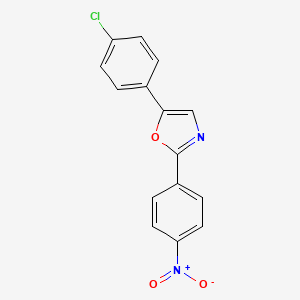
5-(4-Chlorophenyl)-2-(4-nitrophenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-2-(4-nitrophenyl)oxazole is a heterocyclic compound that features both chlorophenyl and nitrophenyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-(4-nitrophenyl)oxazole typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-(4-nitrophenyl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, and thiols. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include derivatives with amino groups or substituted phenyl groups, which can further undergo additional chemical transformations .
Scientific Research Applications
5-(4-Chlorophenyl)-2-(4-nitrophenyl)oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-(4-nitrophenyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-7-(4-nitrophenyl)-1,4-diazabicyclo[4.1.0]hept-4-ene: A structurally related compound with similar functional groups but a different ring system.
Ethyl oxazole-5-carboxylate: Another oxazole derivative with different substituents and applications.
Uniqueness
5-(4-Chlorophenyl)-2-(4-nitrophenyl)oxazole is unique due to its combination of chlorophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H9ClN2O3 |
|---|---|
Molecular Weight |
300.69 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-(4-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-5-1-10(2-6-12)14-9-17-15(21-14)11-3-7-13(8-4-11)18(19)20/h1-9H |
InChI Key |
YOAYBNYCYIZRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine](/img/structure/B12994331.png)
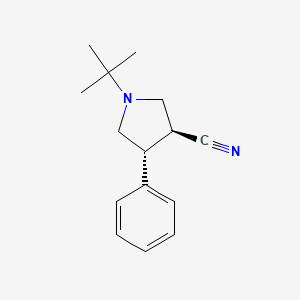
![3-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12994349.png)
